Swainsonine

Catalog No.
S544285
CAS No.
72741-87-8
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swainsonine

CAS Number

72741-87-8

Product Name

Swainsonine

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N

SMILES

C1CC(C2C(C(CN2C1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Swainsonine, Swainsonine, (1R-(2 beta,8a alpha))-Isomer, Swainsonine, (2 beta,8a alpha)-Isomer, Swainsonine, (8 alpha)-Isomer, Swainsonine, (8 alpha,8a alpha)-Isomer, Swainsonine, (8a alpha)-Isomer

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

Description

The exact mass of the compound Swainsonine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614553. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids. It belongs to the ontological category of indolizidine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Swainsonine and Locoism

  • Toxicology: Swainsonine is the primary toxin found in locoweeds (Astragalus spp. and Oxytropis spp. plants) PubMed: . Grazing animals that consume these plants develop a condition called locoism, characterized by neurological problems, emaciation, and death .
  • Mechanism of Toxicity: Research suggests swainsonine disrupts the processing of complex sugars in the body, leading to cellular dysfunction and organ damage .

Swainsonine as an Anticancer Agent

  • Anti-tumor effects: Studies have shown swainsonine can inhibit the growth and metastasis of various cancers PubMed: . It may achieve this by suppressing tumor cell proliferation, migration, and invasion BMC Cancer: .
  • Immune system stimulation: Swainsonine may also enhance the immune system's ability to fight cancer. It has been shown to activate macrophages and natural killer cells, which can destroy tumor cells PubMed: .
  • Drug combination potential: Swainsonine might be beneficial as an adjuvant therapy, reducing the toxicity of other cancer drugs and allowing for higher dosages Wikipedia: .

Swainsonine is a naturally occurring indolizidine alkaloid primarily isolated from the plant Swainsona canescens and certain fungi, such as Rhizoctonia leguminicola. It has a molecular formula of C₈H₁₅NO₃ and features three hydroxyl groups at positions 1, 2, and 8 of its structure. The compound is notable for its ability to inhibit glycoside hydrolases, particularly α-mannosidases, which play a critical role in the processing of glycoproteins and glycolipids in eukaryotic cells .

Swainsonine's primary mechanism of action involves inhibiting an enzyme called Golgi alpha-mannosidase II, which plays a crucial role in processing sugars within cells []. This disruption affects the proper formation of glycoproteins, essential molecules in various biological functions. In the context of toxicity, this altered sugar processing is believed to contribute to the development of lysosomal storage diseases in animals that ingest Swainsonine-containing plants [].

, including:

  • Acid-Catalyzed Mannich Reactions: Swainsonine can react with ketones in acidic conditions to yield 5α-substituted swainsonine analogs, showcasing its versatility in synthetic organic chemistry .
  • Glycosidase Inhibition: The compound inhibits α-mannosidase II by mimicking the transition state of its natural substrate. This interaction results in altered glycan structures, which can significantly impact protein function and stability .

Swainsonine exhibits significant biological activity, primarily as an inhibitor of glycosidases. Its effects include:

  • Inhibition of Glycoside Hydrolases: By inhibiting α-mannosidase II, swainsonine alters the glycosylation patterns of proteins, leading to hybrid-type glycans that can affect cellular processes and protein folding .
  • Toxicological Effects: When administered to animals, swainsonine has been shown to decrease the activity of intestinal disaccharidases like sucrase, which can lead to gastrointestinal disturbances due to impaired carbohydrate digestion .

The synthesis of swainsonine is complex due to its four chiral centers. Common methods include:

  • Biosynthetic Pathways: Swainsonine is biosynthesized from lysine through a series of enzymatic transformations involving pipecolic acid and subsequent hydroxylation steps .
  • Chemical Synthesis: Laboratory synthesis often utilizes chiral amino acids or sugars as starting materials. Recent advancements have included organocatalyzed reactions that facilitate the formation of the indolizidine structure while maintaining chirality .

Swainsonine has several applications in research and potential therapeutic areas:

  • Pharmacological Research: Its role as a glycosidase inhibitor makes it a valuable tool in studying glycoprotein metabolism and related diseases, including cancer and viral infections .
  • Agricultural Studies: Understanding swainsonine's effects on livestock health is crucial, as it is associated with toxicity in grazing animals that consume plants containing this alkaloid .

Research on swainsonine's interactions has revealed:

  • Enzyme Binding Dynamics: Studies indicate that swainsonine binds to the active site of α-mannosidase II in a manner similar to its natural substrates, affecting enzyme kinetics and substrate processing .
  • Comparative Toxicology: Interaction studies comparing swainsonine with other glycosidase inhibitors like castanospermine have highlighted differences in their mechanisms of action and effects on enzyme activity .

Swainsonine shares structural and functional similarities with several other indolizidine alkaloids. Notable comparisons include:

Compound NameStructure SimilarityBiological ActivityUnique Features
CastanospermineIndolizidineInhibits various glycosidasesStronger direct inhibition on sucrase
SlaframineIndolizidineSimilar inhibition profileDifferent stereochemistry
1-HydroxyindolizidineIndolizidinePotentially similar biological effectsPrecursor in swainsonine biosynthesis

Swainsonine's unique structural features, particularly its specific hydroxyl substitutions and stereochemistry, distinguish it from these compounds while contributing to its distinct biological activities and pharmacological potential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

143-144 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSY4RK37KQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.

Pictograms

Irritant

Irritant

Other CAS

72741-87-8

Wikipedia

Swainsonine

Dates

Modify: 2023-08-15
1: Cook D, Gardner DR, Pfister JA, Lee ST, Welch KD, Welsh SL. A Screen for Swainsonine in Select North American Astragalus Species. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600364. Epub 2017 Mar 23. PubMed PMID: 28155255.
2: Cook D, Gardner DR, Roper JM, Ransom CV, Pfister JA, Panter KE. Fungicide treatment and clipping of Oxytropis sericea does not disrupt swainsonine concentrations. Toxicon. 2016 Nov;122:26-30. doi: 10.1016/j.toxicon.2016.09.012. Epub 2016 Sep 16. PubMed PMID: 27644899.
3: Wu C, Han T, Lu H, Zhao B. The toxicology mechanism of endophytic fungus and swainsonine in locoweed. Environ Toxicol Pharmacol. 2016 Oct;47:38-46. doi: 10.1016/j.etap.2016.08.018. Epub 2016 Aug 31. Review. PubMed PMID: 27606974.
4: Ren Z, Song R, Wang S, Quan H, Yang L, Sun L, Zhao B, Lu H. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. J Microbiol Biotechnol. 2017 Nov 28;27(11):1897-1906. doi: 10.4014/jmb.1709.09003. Review. PubMed PMID: 29092390.
5: Cook D, Gardner DR, Pfister JA. Swainsonine-containing plants and their relationship to endophytic fungi. J Agric Food Chem. 2014 Jul 30;62(30):7326-34. doi: 10.1021/jf501674r. Epub 2014 May 6. Review. PubMed PMID: 24758700.
6: Cook D, Gardner DR, Martinez A, Robles CA, Pfister JA. Screening for swainsonine among South American Astragalus species. Toxicon. 2017 Dec 1;139:54-57. doi: 10.1016/j.toxicon.2017.09.014. Epub 2017 Sep 28. PubMed PMID: 28964750.
7: Lindsay KB, Pyne SG. Asymmetric synthesis of (-)-swainsonine, (+)-1,2-di-epi-swainsonine, and (+)-1,2,8-tri-epi-swainsonine. J Org Chem. 2002 Nov 1;67(22):7774-80. PubMed PMID: 12398502.
8: Louvel J, Chemla F, Demont E, Ferreira F, Pérez-Luna A. Synthesis of (-)-swainsonine and (-)-8-epi-swainsonine by the addition of allenylmetals to chiral α,β-alkoxy sulfinylimines. Org Lett. 2011 Dec 16;13(24):6452-5. doi: 10.1021/ol202747p. Epub 2011 Nov 14. PubMed PMID: 22082237.
9: Grum DS, Cook D, Baucom D, Mott IW, Gardner DR, Creamer R, Allen JG. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens. J Nat Prod. 2013 Oct 25;76(10):1984-8. doi: 10.1021/np400274n. Epub 2013 Sep 20. PubMed PMID: 24053110.
10: Wu C, Feng K, Lu D, Yan D, Han T, Zhao B. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Biomed Res Int. 2016;2016:6824374. doi: 10.1155/2016/6824374. Epub 2016 Nov 24. PubMed PMID: 27999809; PubMed Central PMCID: PMC5143690.
11: Si CM, Mao ZY, Dong HQ, Du ZT, Wei BG, Lin GQ. Divergent Method to trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones: Syntheses of (-)-Epiquinamide and (+)-Swainsonine. J Org Chem. 2015 Jun 5;80(11):5824-33. doi: 10.1021/acs.joc.5b00803. Epub 2015 May 20. PubMed PMID: 25973892.
12: Cook D, Oliveira CA, Gardner DR, Pfister JA, Riet-Correa G, Riet-Correa F. Changes in swainsonine, calystegine, and nitrogen concentrations on an annual basis in Ipomoea carnea. Toxicon. 2015 Mar;95:62-6. doi: 10.1016/j.toxicon.2015.01.002. Epub 2015 Jan 5. PubMed PMID: 25572338.
13: Qian BC, Kamori A, Kinami K, Kato A, Li YX, Fleet GW, Yu CY. Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. Org Biomol Chem. 2016 May 11;14(19):4488-98. doi: 10.1039/c6ob00531d. PubMed PMID: 27093691.
14: Wu L, Chen P, Liu G. Pd(II)-Catalyzed Aminofluorination of Alkenes in Total Synthesis 6-(R)-Fluoroswainsonine and 5-(R)-Fluorofebrifugine. Org Lett. 2016 Mar 4;18(5):960-3. doi: 10.1021/acs.orglett.6b00030. Epub 2016 Feb 16. PubMed PMID: 26881909.
15: Wu C, Liu X, Ma F, Zhao B. Hematological and histopathological effects of swainsonine in mouse. BMC Vet Res. 2015 Feb 3;11:16. doi: 10.1186/s12917-015-0336-6. PubMed PMID: 25644684; PubMed Central PMCID: PMC4335725.
16: Dhand V, Draper JA, Moore J, Britton R. A short, organocatalytic formal synthesis of (-)-swainsonine and related alkaloids. Org Lett. 2013 Apr 19;15(8):1914-7. doi: 10.1021/ol400566j. Epub 2013 Apr 3. PubMed PMID: 23550817.
17: Cook D, Gardner DR, Grum D, Pfister JA, Ralphs MH, Welch KD, Green BT. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus. J Agric Food Chem. 2011 Feb 23;59(4):1281-7. doi: 10.1021/jf103551t. Epub 2011 Jan 7. PubMed PMID: 21214242.
18: Cook D, Gardner DR, Pfister JA, Stonecipher CA, Robins JG, Morgan JA. Effects of Elevated CO(2) on the Swainsonine Chemotypes of Astragalus lentiginosus and Astragalus mollissimus. J Chem Ecol. 2017 Mar;43(3):307-316. doi: 10.1007/s10886-017-0820-5. Epub 2017 Feb 11. PubMed PMID: 28190150.
19: Cook D, Beaulieu WT, Mott IW, Riet-Correa F, Gardner DR, Grum D, Pfister JA, Clay K, Marcolongo-Pereira C. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea. J Agric Food Chem. 2013 Apr 24;61(16):3797-803. doi: 10.1021/jf4008423. Epub 2013 Apr 12. PubMed PMID: 23547913.
20: Oelschlegel AM, Weissmann C. Acquisition of drug resistance and dependence by prions. PLoS Pathog. 2013 Feb;9(2):e1003158. doi: 10.1371/journal.ppat.1003158. Epub 2013 Feb 7. PubMed PMID: 23408888; PubMed Central PMCID: PMC3567182.

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